REACTION_CXSMILES
|
[OH-].[NH4+].[C:3]([O-])(=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-:10])=[O:9])=[CH:6][CH:5]=1.[NH4+].[Na+].C(O)(=O)C1C=CC(C(O)=O)=CC=1.OCC1C=CC(C([O-])=O)=CC=1.[Na+].C([O-])(=O)C1C=CC(C(O)=O)=CC=1.[Na+].[OH-].[Na+].C([O-])(=O)C1C=CC(C([O-])=O)=CC=1.[Na+].[Na+].[Na].[NH4+].C([O-])(=O)C1C=CC(C([O-])=O)=CC=1>>[OH:13][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1 |f:0.1,2.3.4,6.7,8.9,10.11,12.13.14,^1:69|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium ammonium terephthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]
|
Name
|
Na p-HMB
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C(=O)[O-])C=C1.[Na+]
|
Name
|
Na p-HMB
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]
|
Name
|
ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
disodium terephthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
sodium ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
sodium p-hydroxymethylbenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C(=O)[O-])C=C1.[Na+]
|
Name
|
Na p-HMB
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]
|
Name
|
Na p-HMB
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C(=O)[O-])C=C1.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)[O-].[Na+]
|
Name
|
Na p-HMB
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C(=O)[O-])C=C1.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to raise the pH from approximately 7 to within the range of from about 8.0 to about 11.0
|
Type
|
CUSTOM
|
Details
|
a portion of the electrolysis cell output of line 7 is pumped by line 8 to reactor
|
Type
|
ADDITION
|
Details
|
are added by lines 10 and 11
|
Type
|
CUSTOM
|
Details
|
removed from reservoir 1 by line 12
|
Type
|
TEMPERATURE
|
Details
|
to chill unit 13 wherein the Na p-HMB
|
Type
|
FILTRATION
|
Details
|
to filter 15 wherein solids
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
CUSTOM
|
Details
|
to be recrystallized in crystallizer 17
|
Type
|
FILTRATION
|
Details
|
Mother liquor from filter 15
|
Type
|
FILTRATION
|
Details
|
Recycle slurry from filter 15
|
Type
|
TEMPERATURE
|
Details
|
to chill unit 13 by line 22 if recycle
|
Type
|
CUSTOM
|
Details
|
to obtain sufficient cooling
|
Type
|
ADDITION
|
Details
|
are added to line 18 by lines 20 and 21
|
Type
|
CUSTOM
|
Details
|
Sodium p-hydroxymethylbenzoate is removed from crystallizer 17 by line 25 to reactor 23 where it
|
Name
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|
Type
|
product
|
Smiles
|
OCC1=CC=C(C(=O)O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |